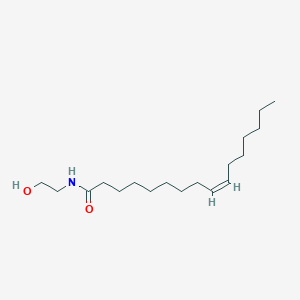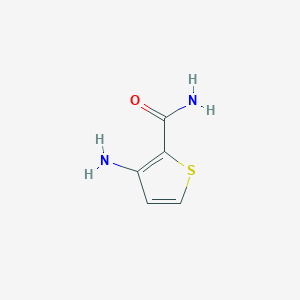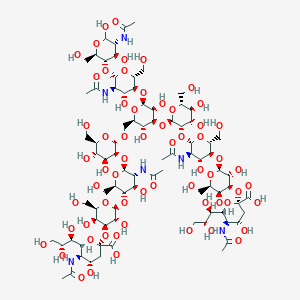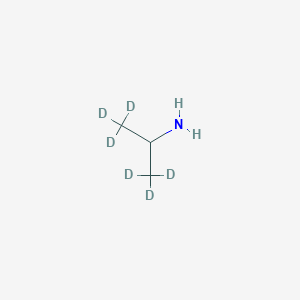
吉拉德试剂 P
描述
Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于 LC-MS 分析的衍生化
吉拉德试剂 P 用于对酮和醛进行衍生化,从而提高它们在液相色谱-质谱 (LC-MS) 中的检测限和定量能力。 此应用在分析复杂生物样品中尤为有用,在这些样品中,准确测量激素水平(如绝经后妇女血清中的雌酮及其代谢物)至关重要 .
糖类的定量
该化合物用于糖类的定量。 糖类在各种生物过程中起着至关重要的作用,对其进行准确定量对于理解疾病机制和开发治疗干预措施至关重要 .
氧甾醇的分析
氧甾醇是胆固醇的氧化衍生物,与包括神经退行性疾病和动脉粥样硬化在内的多种疾病有关。 This compound 用于定量氧甾醇,有助于理解其病理生理作用 .
羰基的检测
在有机化学中,this compound 作为一种化学试剂用于检测有机化合物中的羰基。 这在识别各种物质中酮和醛的存在时特别有用 .
从水中提取金属
该化合物能够发生相变,使其可用于从水中提取金属。 此应用在环境化学中非常有用,可以用于从废水中去除重金属 .
清除水溶性染料
This compound 可以从溶液中清除水溶性染料,这在工业过程中非常有用,在这种过程中需要从废水中去除染料以满足环境法规 .
合成砌块
该试剂用作制备组合库的合成砌块。 这些库在药物发现中必不可少,在药物发现中需要合成和筛选大量化合物以寻找生物活性 .
生物聚合物絮凝剂
在水处理中,this compound 用作生物聚合物絮凝剂。 它有助于颗粒聚集,从而促进从水中去除悬浮固体 .
作用机制
Target of Action
The primary targets of Girard’s reagent P are ketones and ketosteroids . It is used to form water-soluble derivatives of these compounds . In addition, it reacts with vanillin to form a hydrazone derivative .
Mode of Action
Girard’s reagent P interacts with its targets by forming hydrazone derivatives . This is achieved through a chemical reaction where Girard’s reagent P reacts with vanillin . The resulting hydrazone derivative is then combined with an ion-selective electrode (ISE) to develop a potentiometric method for the determination of vanillin .
Biochemical Pathways
The biochemical pathways affected by Girard’s reagent P primarily involve the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This process is facilitated by the stable, positively charged pyridinium ion present in the reagent, which allows for a more controlled and selective oxidation process .
Pharmacokinetics
It is known that the reagent is used to improve the ionization efficiency of certain compounds, such as testosterone, ad, and dhea, using electrospray ionization .
Result of Action
The result of Girard’s reagent P’s action is the formation of hydrazone derivatives of its target compounds . These derivatives are water-soluble, which facilitates their analysis and detection . For instance, the reagent has been used to enhance the signal-to-noise ratios for target saccharides in mass spectrometry imaging .
生化分析
Biochemical Properties
Girard’s reagent P plays a significant role in biochemical reactions. It is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), which is used in the development of ion-selective electrodes and in the study of organic analysis .
Cellular Effects
The cellular effects of Girard’s reagent P are primarily observed in its interactions with vanillin. The hydrazone derivative formed from this interaction can be used in the development of ion-selective electrodes and in the study of organic analysis
Molecular Mechanism
The molecular mechanism of Girard’s reagent P involves its reaction with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin
Temporal Effects in Laboratory Settings
It is known that the compound is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin
属性
IUPAC Name |
2-pyridin-1-ium-1-ylacetohydrazide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXLVXDHVHWYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883657 | |
| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Girard reagent P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19150 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1126-58-5 | |
| Record name | Girard's P reagent | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinioacetohydrazide chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Girard P reagent | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydrazinocarbonylmethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINIOACETOHYDRAZIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR89IA23S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)




![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)





